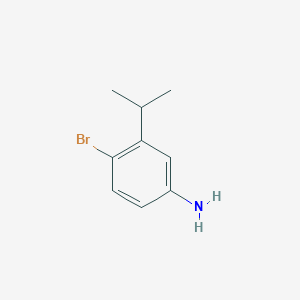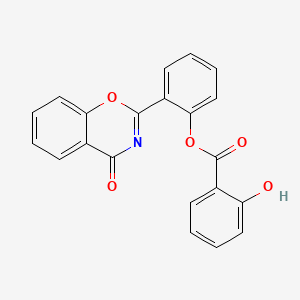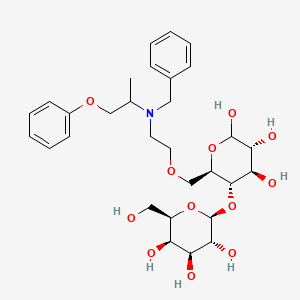
Phenoxybenzamine-Lactose Conjugate (Dechlorinated)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxybenzamine-Lactose Conjugate (Dechlorinated) is a research chemical compound with a molecular formula of C30H43NO12 and a molecular weight of 609.67 This compound is a conjugate of phenoxybenzamine and lactose, where the chlorine atom has been removed
Métodos De Preparación
The synthesis of Phenoxybenzamine-Lactose Conjugate (Dechlorinated) involves several steps. The synthetic route typically starts with the preparation of phenoxybenzamine, followed by its conjugation with lactose. The dechlorination step is crucial to obtain the final compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation and dechlorination processes. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Phenoxybenzamine-Lactose Conjugate (Dechlorinated) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Phenoxybenzamine-Lactose Conjugate (Dechlorinated) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and interactions. In medicine, it is investigated for its potential therapeutic properties, particularly in the treatment of conditions related to the nervous system. In industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phenoxybenzamine-Lactose Conjugate (Dechlorinated) involves its interaction with specific molecular targets and pathways. Phenoxybenzamine, a component of the conjugate, is known to block alpha-adrenergic receptors, leading to muscle relaxation and vasodilation. This action is achieved through the formation of a covalent bond with the receptors, preventing the binding of endogenous ligands like adrenaline and noradrenaline. The lactose component may enhance the solubility and bioavailability of the compound .
Comparación Con Compuestos Similares
Phenoxybenzamine-Lactose Conjugate (Dechlorinated) can be compared with other similar compounds, such as phenoxybenzamine and other lactose conjugates. Phenoxybenzamine itself is a non-selective, irreversible alpha blocker used in the treatment of hypertension and pheochromocytoma . The conjugation with lactose and the dechlorination step make Phenoxybenzamine-Lactose Conjugate (Dechlorinated) unique, potentially offering improved solubility and reduced side effects. Other similar compounds include various lactose conjugates used in drug delivery and targeting.
Propiedades
Fórmula molecular |
C30H43NO12 |
|---|---|
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-2-[2-[benzyl(1-phenoxypropan-2-yl)amino]ethoxymethyl]-4,5,6-trihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H43NO12/c1-18(16-40-20-10-6-3-7-11-20)31(14-19-8-4-2-5-9-19)12-13-39-17-22-28(25(35)26(36)29(38)41-22)43-30-27(37)24(34)23(33)21(15-32)42-30/h2-11,18,21-30,32-38H,12-17H2,1H3/t18?,21-,22-,23+,24+,25-,26-,27-,28-,29?,30+/m1/s1 |
Clave InChI |
BRPKFDCRNZUCDO-ZOISYVMESA-N |
SMILES isomérico |
CC(COC1=CC=CC=C1)N(CCOC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CC4=CC=CC=C4 |
SMILES canónico |
CC(COC1=CC=CC=C1)N(CCOCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide](/img/structure/B13847673.png)

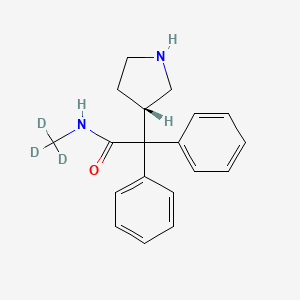
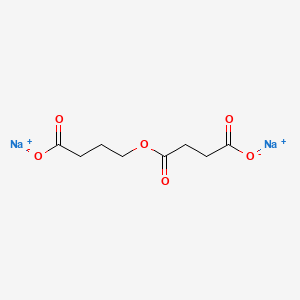
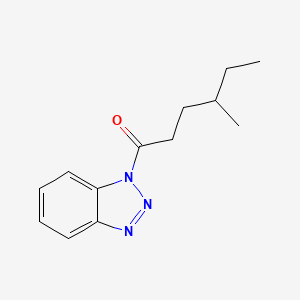
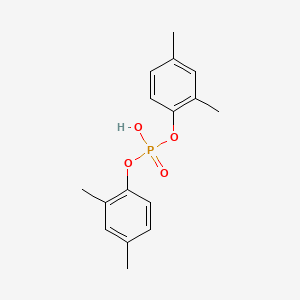
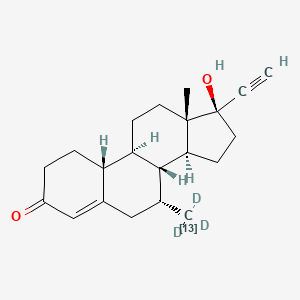
![Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
![(1R,9S,13S,14S,17R,18E,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1S,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13847739.png)
![N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13847743.png)

![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)
